molecular formula C17H21NO B1665822 アトモキセチン CAS No. 83015-26-3

アトモキセチン

カタログ番号: B1665822
CAS番号: 83015-26-3
分子量: 255.35 g/mol
InChIキー: VHGCDTVCOLNTBX-QGZVFWFLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アトモキセチンは、主に注意欠陥・多動性障害(ADHD)の治療に使用される選択的ノルエピネフリン再取り込み阻害薬です。 ストラテラという商品名で販売されています。 覚醒剤とは異なり、アトモキセチンは覚醒剤ではなく、覚醒剤にうまく反応しない、または覚醒剤に耐えられない患者によく選択されます。 アトモキセチンは、自発性、持続的な注意、抑制、ワーキングメモリ、反応時間、感情的な自己調整などの遂行機能を強化します .

2. 製法

合成経路と反応条件: アトモキセチンの合成は当初、イーライリリーによって開発されました。 このプロセスには、いくつかの重要な手順が含まれています。

    塩素化: ヒドロキシル誘導体は、クロロホルムの存在下で、チオニルクロリドと乾燥塩化水素を使用して塩素化されます。

    結晶化: 粗生成物は単離され、アセトン存在下でさらに結晶化して中間体を生成します。

    アリール化: 中間体はアリール化を受けてアトモキセチンを形成します。

    分割: 非ラセミアトモキセチンは、L-マンデル酸との分割によってマンデル酸塩を形成することにより達成されます。

    変換: マンデル酸塩は最終的にアトモキセチン塩酸塩に変換されます

工業的製造方法: アトモキセチン塩酸塩の工業的製造には、反応条件を最適化して収率を向上させ、商業的合成を促進することが含まれます。 これには、不純物の生成を制御し、最終生成物の純度を確保することが含まれます .

反応の種類:

    酸化: アトモキセチンは、特に強い酸化剤の存在下で、酸化反応を受ける可能性があります。

    還元: 還元反応は起こり得ますが、あまり一般的ではありません。

    置換: アトモキセチンは、特に求核置換反応で、置換反応に参加することができます。

一般的な試薬と条件:

    酸化剤: 過酸化水素、過マンガン酸カリウム。

    還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

    溶媒: アセトニトリル、クロロホルム、アセトン。

主な製品:

作用機序

アトモキセチンは、ノルエピネフリン輸送体を阻害することにより作用し、ノルエピネフリンがシナプス前ニューロンへの再取り込みを阻止します。 これにより、シナプス間隙のノルエピネフリン濃度が上昇し、神経伝達が強化されます。 アトモキセチンは、セロトニン輸送体にもある程度の親和性を持ち、N-メチル-D-アスパラギン酸受容体をブロックすることもできます。これは、アトモキセチンの作用機序におけるグルタミン酸系役割を示唆しています .

類似化合物:

    メチルフェニデート: ADHDに一般的に使用される覚醒剤。

    デキストロアンフェタミン: ADHDに使用される別の覚醒剤。

    リスデキサンフェタミン: ADHDに使用されるデキストロアンフェタミンのプロドラッグ。

    ブプロピオン: ある程度のノルエピネフリン再取り込み阻害特性を持つ抗うつ薬。

比較:

    アトモキセチン対メチルフェニデート: アトモキセチンは覚醒剤ではなく、メチルフェニデートは覚醒剤です。 アトモキセチンは、メチルフェニデートと比較して、乱用と依存のリスクが低くなります。

    アトモキセチン対デキストロアンフェタミン: どちらもADHDに使用されますが、アトモキセチンは覚醒剤ではなく、作用機序が異なります。

    アトモキセチン対リスデキサンフェタミン: リスデキサンフェタミンは覚醒剤のプロドラッグであり、アトモキセチンは覚醒剤ではありません。 アトモキセチンは、覚醒剤にうまく反応しない患者によく選択されます。

    アトモキセチン対ブプロピオン: どちらもノルエピネフリン再取り込み阻害特性を持っていますが、ブプロピオンは主に抗うつ薬として使用されます .

アトモキセチンは、覚醒剤ではない性質とノルエピネフリン再取り込みに対する特定の作用により、ADHD治療のユニークな選択肢となっています。

科学的研究の応用

アトモキセチンは、さまざまな科学研究の応用があります。

    化学: 選択的ノルエピネフリン再取り込み阻害の研究におけるモデル化合物として使用されます。

    生物学: 神経伝達物質の調節と脳機能への影響について調査されています。

    医学: 主にADHDの治療に使用されます。 認知的乖離症候群や特定の気分障害などの他の病状の治療における可能性のある使用についても研究されています。

    業界: 製薬業界で、ADHD薬の開発に使用されています .

Safety and Hazards

Atomoxetine may cause serious heart or blood vessel problems, especially in patients who have a family history of heart disease . It may also cause drowsiness, dizziness, and damage to organs (Liver) through prolonged or repeated exposure .

将来の方向性

The dosage of Atomoxetine can be adjusted based on the patient’s response. Initial responses to Atomoxetine may be apparent within 1 week of treatment, but can take longer (median 23 days in a 6-week study; n = 72). Responses often build gradually over time, and may not be robust until after 3 months .

生化学分析

Biochemical Properties

Atomoxetine interacts with the presynaptic norepinephrine transporter, preventing the reuptake of norepinephrine throughout the brain . This interaction enhances the executive functions of self-motivation, sustained attention, inhibition, working memory, reaction time, and emotional self-regulation .

Cellular Effects

Atomoxetine has been shown to specifically increase norepinephrine and dopamine within the prefrontal cortex, but not in the nucleus accumbens or striatum . This is beneficial in the treatment of ADHD as dopamine activation in the subcortical nucleus accumbens and striatum is associated with many stimulant-associated side effects .

Molecular Mechanism

The molecular mechanism of atomoxetine involves the selective inhibition of the presynaptic norepinephrine transporter . This prevents the reuptake of norepinephrine throughout the brain and inhibits the reuptake of dopamine in specific brain regions such as the prefrontal cortex .

Temporal Effects in Laboratory Settings

In a study involving young spontaneously hypertensive rats, an animal model of ADHD, atomoxetine was administered for 21 consecutive days . The motor activity improved continuously in the group treated with atomoxetine at a dose of 1 mg/Kg/day .

Dosage Effects in Animal Models

In the same study, the effects of atomoxetine were observed to vary with different dosages . The motor activity improved more in the group treated with atomoxetine at a dose of 1 mg/Kg/day than in the groups treated with atomoxetine at a dose of 0.25 mg/Kg/day or 0.5 mg/Kg/day .

Metabolic Pathways

Atomoxetine is primarily metabolized in the liver via the cytochrome P450 2D6 enzyme pathway . This pathway converts atomoxetine into its main active metabolite, 4-hydroxyatomoxetine .

Transport and Distribution

Atomoxetine has high aqueous solubility and biological membrane permeability that facilitates its rapid and complete absorption after oral administration . The volume of distribution is 0.85 L/kg, indicating that atomoxetine is distributed in total body water in both extensive and poor metabolisers .

Subcellular Localization

Given its mechanism of action, it is likely that atomoxetine is localized at the presynaptic neuron where it interacts with the norepinephrine transporter .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of atomoxetine was initially developed by Eli Lilly. The process involves several key steps:

    Chlorination: The hydroxyl derivative is chlorinated using thionyl chloride and dry hydrogen chloride in the presence of chloroform.

    Crystallization: The crude product is isolated and further crystallized in the presence of acetone to yield an intermediate.

    Arylation: The intermediate undergoes arylation to form atomoxetine.

    Resolution: The non-racemic atomoxetine is achieved by resolution with L-mandelic acid to form mandelate salt.

    Conversion: The mandelate salt is finally converted into atomoxetine hydrochloride

Industrial Production Methods: The industrial production of atomoxetine hydrochloride involves optimizing reaction conditions to improve yields and facilitate commercial synthesis. This includes controlling the formation of impurities and ensuring the purity of the final product .

Types of Reactions:

    Oxidation: Atomoxetine can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can occur, although they are less common.

    Substitution: Atomoxetine can participate in substitution reactions, especially nucleophilic substitution.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetonitrile, chloroform, acetone.

Major Products:

類似化合物との比較

    Methylphenidate: A stimulant medication commonly used for ADHD.

    Dextroamphetamine: Another stimulant used for ADHD.

    Lisdexamfetamine: A prodrug of dextroamphetamine used for ADHD.

    Bupropion: An antidepressant that also has some norepinephrine reuptake inhibition properties.

Comparison:

    Atomoxetine vs. Methylphenidate: Atomoxetine is a non-stimulant, whereas methylphenidate is a stimulant. Atomoxetine has a lower potential for abuse and dependence compared to methylphenidate.

    Atomoxetine vs. Dextroamphetamine: Both are used for ADHD, but atomoxetine is non-stimulant and has a different mechanism of action.

    Atomoxetine vs. Lisdexamfetamine: Lisdexamfetamine is a stimulant prodrug, while atomoxetine is a non-stimulant. Atomoxetine is often chosen for patients who do not respond well to stimulants.

    Atomoxetine vs. Bupropion: Both have norepinephrine reuptake inhibition properties, but bupropion is primarily used as an antidepressant .

Atomoxetine stands out due to its non-stimulant nature and its specific action on norepinephrine reuptake, making it a unique option for treating ADHD.

特性

IUPAC Name

(3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGCDTVCOLNTBX-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1O[C@H](CCNC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044297
Record name Atomoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Atomoxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014434
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

64-65 ºC at 0.760 mmHg
Record name Atomoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00289
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

White to practically white solid ... solubility of 27.8 mg/L in water. /Hydrochloride/, 3.90e-03 g/L
Record name Atomoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00289
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATOMOXETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7352
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Atomoxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014434
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Atomoxetine is known to be a potent and selective inhibitor of the norepinephrine transporter (NET), which prevents cellular reuptake of norepinephrine throughout the brain, which is thought to improve the symptoms of ADHD. More recently, positron emission tomography (PET) imaging studies in rhesus monkeys have shown that atomoxetine also binds to the serotonin transporter (SERT), and blocks the N-methyl-d-aspartate (NMDA) receptor, indicating a role for the glutamatergic system in the pathophysiology of ADHD., The selective norepinephrine (NE) transporter inhibitor atomoxetine (formerly called tomoxetine or LY139603) has been shown to alleviate symptoms in Attention Deficit/Hyperactivity Disorder (ADHD). We investigated the mechanism of action of atomoxetine in ADHD by evaluating the interaction of atomoxetine with monoamine transporters, the effects on extracellular levels of monoamines, and the expression of the neuronal activity marker Fos in brain regions. Atomoxetine inhibited binding of radioligands to clonal cell lines transfected with human NE, serotonin (5-HT) and dopamine (DA) transporters with dissociation constants (K(i)) values of 5, 77 and 1451 nM, respectively, demonstrating selectivity for NE transporters. In microdialysis studies, atomoxetine increased extracellular (EX) levels of NE in prefrontal cortex (PFC) 3-fold, but did not alter 5-HT(EX) levels. Atomoxetine also increased DA(EX) concentrations in PFC 3-fold, but did not alter DA(EX) in striatum or nucleus accumbens. In contrast, the psychostimulant methylphenidate, which is used in ADHD therapy, increased NE(EX) and DA(EX) equally in PFC, but also increased DA(EX) in the striatum and nucleus accumbens to the same level. The expression of the neuronal activity marker Fos was increased 3.7-fold in PFC by atomoxetine administration, but was not increased in the striatum or nucleus accumbens, consistent with the regional distribution of increased DA(EX). We hypothesize that the atomoxetine-induced increase of catecholamines in PFC, a region involved in attention and memory, mediates the therapeutic effects of atomoxetine in ADHD. In contrast to methylphenidate, atomoxetine did not increase DA in striatum or nucleus accumbens, suggesting it would not have motoric or drug abuse liabilities.
Record name Atomoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00289
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATOMOXETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7352
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

83015-26-3, 82248-59-7
Record name Atomoxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83015-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atomoxetine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083015263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atomoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00289
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Atomoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-, (γR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.306
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATOMOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASW034S0B8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ATOMOXETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7352
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Atomoxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014434
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

161-165 ºC
Record name Atomoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00289
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

reacting an alkoxide of N-methyl-3-phenyl-3-hydroxypropylamine with 2-fluorotoluene in 1,3-dimethyl-2-imidazolidinone to give N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine;
[Compound]
Name
alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atomoxetine
Reactant of Route 2
Reactant of Route 2
Atomoxetine
Reactant of Route 3
Reactant of Route 3
Atomoxetine
Reactant of Route 4
Reactant of Route 4
Atomoxetine
Reactant of Route 5
Reactant of Route 5
Atomoxetine
Reactant of Route 6
Reactant of Route 6
Atomoxetine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。